molecular formula C28H31F3N8O2 B605306 Alflutinib CAS No. 1869057-83-9

Alflutinib

カタログ番号: B605306
CAS番号: 1869057-83-9
分子量: 568.6 g/mol
InChIキー: GHKOONMJXNWOIW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

アルフルチニブの合成は、中間体の調製から始まる複数の段階を伴います。 重要なステップの1つは、トリエチルアミン(TEA)とジクロロメタン(DCM)の存在下で、ALFT-012とアクリロイルクロリドを反応させてアルフルチニブを生成することです . 工業生産方法では、通常、これらの反応条件を最適化して、高収率と高純度を確保します。

化学反応の分析

Synthetic Pathway of Alflutinib

The synthesis involves sequential nucleophilic substitutions, reductions, and acylation reactions (Fig. 1) :

StepReaction TypeReagents/ConditionsProduct
1Nucleophilic substitutionNaH/THFALFT-003
2Nitro reductionH₂, Pt catalystALFT-004
3AcetylationAcetyl chloride, DIPEA/DCMALFT-005
4NitrationHNO₃, TFAAALFT-006
5Coupling reactionALFT-007 (aryl chloride)ALFT-008
6MethanolysisHCl/MeOHALFT-009
7Nucleophilic substitutionALFT-010 (heterocyclic amine)ALFT-011
8Nitro reductionH₂, PtO₂ALFT-012
9AcylationAcryloyl chloride, TEA/DCMThis compound
  • Key intermediates : ALFT-004 (amine), ALFT-006 (nitro derivative), and ALFT-012 (acrylamide precursor) .
  • Final acylation with acryloyl chloride introduces the Michael acceptor motif critical for covalent EGFR binding .

Metabolic Reactions

This compound undergoes hepatic metabolism primarily via CYP3A4, forming the active metabolite AST5902 (N-desmethyl this compound) :

Table 1: In Vitro Metabolic Profile of this compound

ParameterValue
Major CYP isoformCYP3A4 (90% contribution)
Primary metaboliteAST5902
Metabolic reactionN-demethylation
Enzyme induction potentialCYP3A4 (EC₅₀ = 2.1 μM)
Clearance mechanismSelf-induced via CYP3A4
  • Metabolic stability : this compound exhibits nonlinear pharmacokinetics due to autoinduction of CYP3A4, increasing its own clearance by 1.5–2.0-fold after repeated dosing .
  • Metabolite activity : AST5902 retains equipotent EGFR inhibition (IC₅₀ = 1.2 nM vs. 0.8 nM for this compound) .

Pharmacokinetic Interactions

Food intake moderately affects absorption but does not alter metabolic pathways :

Table 2: Pharmacokinetic Parameters (Single 80 mg Dose)

ParameterFasted StatePostprandial State
This compound
C<sub>max</sub>25.4 ± 5.2 ng/mL38.9 ± 7.1 ng/mL
AUC<sub>0-∞</sub>843.0 ± 178 h·ng/mL1,112 ± 234 h·ng/mL
AST5902
C<sub>max</sub>6.58 ± 1.24 ng/mL5.31 ± 1.22 ng/mL
AUC<sub>0-∞</sub>572 ± 117 h·ng/mL529 ± 107 h·ng/mL
  • Clinical implication : Food increases this compound exposure by 32% (AUC) but reduces AST5902 levels by 8%, suggesting complex absorption dynamics .

Drug-Drug Interaction Risks

As a CYP3A4 substrate and inducer, this compound interacts with :

  • Inhibitors (e.g., ketoconazole): Increase this compound AUC by 1.8–2.5×.
  • Inducers (e.g., rifampin): Decrease this compound AUC by 50–70%.
  • Substrates (e.g., midazolam): Reduced efficacy due to CYP3A4 induction.

Degradation Pathways

Forced degradation studies (acid/base/oxidative) indicate:

  • Acidic conditions : Hydrolysis of acrylamide side chain.
  • Oxidative stress : Sulfoxide formation at the trifluoromethylphenyl moiety.
  • Photolysis : Minimal degradation under UV light .

科学的研究の応用

Efficacy in Non-Small Cell Lung Cancer

Alflutinib has been evaluated in multiple clinical trials, demonstrating substantial efficacy in treating advanced NSCLC. Key findings include:

  • Objective Response Rate : In a pivotal study involving 130 patients with confirmed EGFR T790M mutations, the overall objective response rate was reported at 76.7% . This included a 70.6% response rate in patients with central nervous system (CNS) metastases.
  • Progression-Free Survival : The median progression-free survival (PFS) for patients treated with this compound has been reported to be comparable to other leading therapies, such as osimertinib. In trials, PFS was noted at 9.6 months .

Safety Profile

The safety profile of this compound has been characterized by manageable adverse effects:

  • Adverse Events : Approximately 79% of patients experienced treatment-related adverse events, with only 8% experiencing grade 3 or higher events . Serious adverse events were reported in 15% of patients.
  • Pharmacokinetics : this compound is primarily metabolized by the CYP3A4 enzyme. Studies have indicated that co-administration with strong CYP3A4 inducers like rifampicin significantly decreases this compound's bioavailability, suggesting careful management of drug interactions during treatment .

Comparative Studies

This compound's efficacy has been compared to other EGFR inhibitors in clinical settings:

DrugObjective Response RateMedian PFS (months)CNS Metastases Efficacy
This compound76.7%9.670.6%
Osimertinib62%9.737%
GefitinibNotable lower efficacy11.1Varies

These comparisons highlight this compound's potential advantages in specific patient populations, particularly those with CNS involvement.

Pharmacokinetics and Drug Interactions

This compound's pharmacokinetic profile is essential for understanding its clinical application:

  • Metabolism : As a substrate for CYP3A4, this compound's metabolism can be significantly affected by other medications that induce or inhibit this enzyme .
  • Drug Interaction Studies : Research indicates that strong CYP3A4 inducers can lead to substantial reductions in the plasma concentrations of this compound and its active metabolite AST5902, necessitating careful monitoring and potential dosage adjustments during concurrent therapies .

Ongoing Research and Future Directions

Current clinical trials continue to explore the full potential of this compound:

  • First-Line Treatment Trials : Phase III trials are underway to assess this compound as a first-line treatment for locally advanced or metastatic NSCLC compared to gefitinib (NCT03787992) .
  • Combination Therapies : Investigations into combination therapies involving this compound and other agents are also being explored to enhance treatment efficacy and overcome resistance mechanisms.

生物活性

Alflutinib (AST2818) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has gained attention for its efficacy in treating non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M mutations. This article explores the biological activity of this compound, including its pharmacokinetics, metabolism, clinical efficacy, and safety profile based on diverse research findings.

Overview of this compound

This compound is designed to selectively inhibit both EGFR-sensitizing mutations and the T790M resistance mutation. It is primarily metabolized by cytochrome P450 3A4 (CYP3A4), which plays a crucial role in its pharmacokinetics and potential drug-drug interactions (DDIs) .

Pharmacokinetics and Metabolism

This compound exhibits nonlinear pharmacokinetics after multiple doses, characterized by a time- and dose-dependent increase in clearance. This phenomenon is attributed to the self-induction of CYP enzymes. The principal metabolite of this compound, AST5902, demonstrates similar antineoplastic activity but has a weaker CYP3A4 induction potential compared to this compound itself .

Key Pharmacokinetic Data

ParameterValue
Main MetaboliteAST5902
CYP Enzyme InvolvedCYP3A4
EC50 for CYP3A4 Induction0.25 μM
Max Induction (Emax)9.24 - 11.2-fold

The induction of CYP3A4 by this compound suggests significant implications for drug interactions, particularly with other medications that are substrates of this enzyme .

Clinical Efficacy

This compound has been evaluated in several clinical trials, demonstrating promising efficacy in patients with advanced NSCLC harboring the T790M mutation. In a phase II clinical trial involving 220 patients, the overall response rate (ORR) was reported at 74% , with a median progression-free survival (PFS) of 9.6 months .

Summary of Clinical Findings

Study TypeORR (%)PFS (months)CNS Metastases Included (%)
Phase II Multicenter Trial749.648
Osimertinib Comparison629.737

These results indicate that this compound may provide comparable or superior efficacy to other treatments like osimertinib, especially in patients with central nervous system metastases .

Safety Profile

The safety profile of this compound has been assessed across multiple studies, revealing an acceptable toxicity level. In a cohort study involving 130 patients , 79% experienced treatment-related adverse events (AEs), with only 8% reporting grade 3 or higher AEs .

Adverse Events Overview

Adverse Event TypePercentage (%)
Any Treatment-Related AEs79
Grade 3 or Higher AEs8
Serious AEs15

The most common adverse events included gastrointestinal disturbances and skin reactions, similar to those observed with other EGFR inhibitors .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in real-world settings. For instance, one case reported significant tumor reduction in a patient with NSCLC who had previously progressed on first-line therapy. This underscores the potential of this compound as a viable treatment option for resistant cases .

特性

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31F3N8O2/c1-6-24(40)33-21-15-22(26(41-17-28(29,30)31)36-25(21)38(4)14-13-37(2)3)35-27-32-12-11-20(34-27)19-16-39(5)23-10-8-7-9-18(19)23/h6-12,15-16H,1,13-14,17H2,2-5H3,(H,33,40)(H,32,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKOONMJXNWOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(N=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31F3N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1869057-83-9
Record name Aflutinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1869057839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alflutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16087
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FURMONERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A49A7A5YN4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alflutinib
Reactant of Route 2
Alflutinib
Reactant of Route 3
Reactant of Route 3
Alflutinib
Reactant of Route 4
Reactant of Route 4
Alflutinib
Reactant of Route 5
Reactant of Route 5
Alflutinib
Reactant of Route 6
Reactant of Route 6
Alflutinib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。